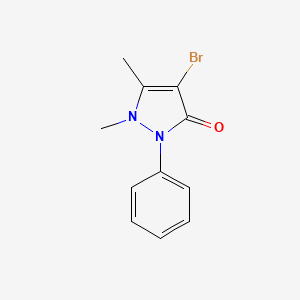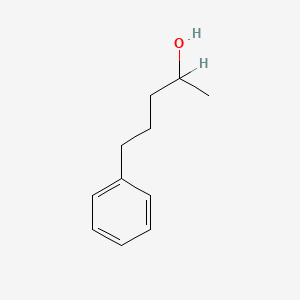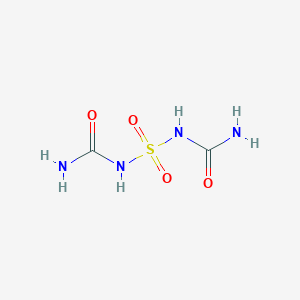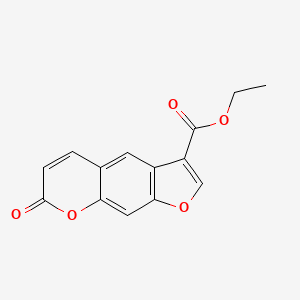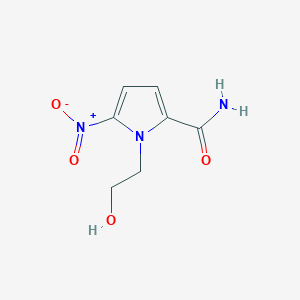
1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide
Übersicht
Beschreibung
1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide, also known as HET0016, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2002 by a team of researchers led by Dr. Nader G. Abraham at the University of Toledo, Ohio, USA. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of 20-HETE synthase, which is responsible for the production of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor that regulates blood pressure by constricting blood vessels. By inhibiting 20-HETE synthase, 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide reduces the production of 20-HETE and thereby lowers blood pressure. Additionally, 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the production of 20-HETE.
Biochemical and Physiological Effects:
1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide has been shown to have a number of biochemical and physiological effects, including reducing blood pressure, inhibiting cancer cell growth and proliferation, and reducing inflammation. In animal studies, 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide has been shown to reduce blood pressure in hypertensive rats and to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide is its selectivity for 20-HETE synthase, which allows for targeted inhibition of this enzyme without affecting other enzymes in the arachidonic acid pathway. Additionally, 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide is relatively stable and can be easily synthesized and purified. However, one limitation of 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the potential side effects of 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide and its long-term safety.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of 20-HETE synthase. Additionally, further studies are needed to investigate the potential therapeutic applications of 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide in other diseases, such as diabetes and cardiovascular disease. Finally, more research is needed to fully understand the mechanism of action and potential side effects of 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide in vivo.
Synthesemethoden
The synthesis of 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide involves the reaction of 5-nitropyrrole-2-carboxylic acid with ethylene glycol in the presence of thionyl chloride, followed by the addition of hydroxylamine hydrochloride to yield the desired product. The purity and yield of 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide can be improved through various purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation. It has been shown to inhibit the activity of a specific enzyme called 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which plays a key role in the regulation of blood pressure and the development of cancer and inflammation.
Eigenschaften
IUPAC Name |
1-(2-hydroxyethyl)-5-nitropyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c8-7(12)5-1-2-6(10(13)14)9(5)3-4-11/h1-2,11H,3-4H2,(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQOPUYDLCMQCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=C1)[N+](=O)[O-])CCO)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951228 | |
| Record name | 1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide | |
CAS RN |
2854-09-3 | |
| Record name | 1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2854-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polyoxyethylene(10)nonylphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002854093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



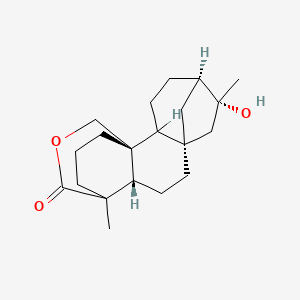
![N,N-dimethyl-N'-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanimidamide](/img/structure/B1199576.png)
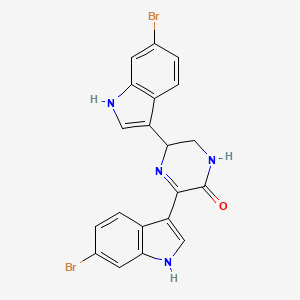

![(9S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-9-ol](/img/structure/B1199579.png)
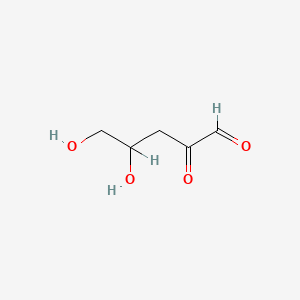
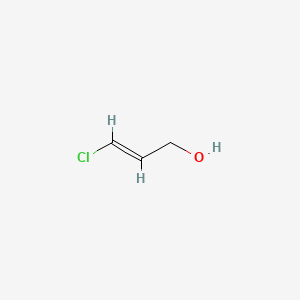

![2(H)-[1]Benzothiopyrano[4,2-cd]indazol-8-ol, 5-[(2-amino-ethyl)amino]-2-[2-(diethylamino)ethyl]-, trihydrochloride](/img/structure/B1199583.png)

